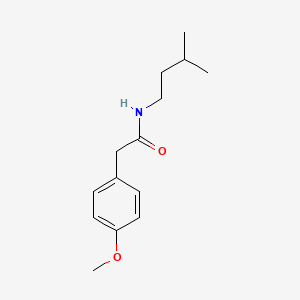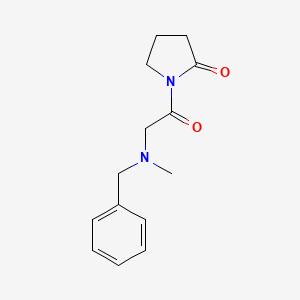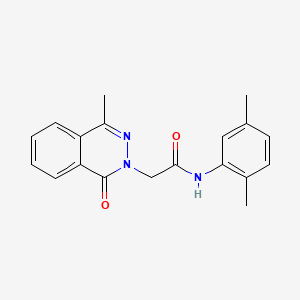
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide, also known as flomoxef, is a synthetic antibiotic that belongs to the class of oxacephem antibiotics. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the inhibition of bacterial cell wall synthesis. Flomoxef binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Flomoxef has been found to have minimal toxicity and side effects in animal studies. It has also been found to have a low potential for drug interactions. Flomoxef is primarily eliminated by the kidneys, and its half-life is approximately 2-3 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Flomoxef has several advantages for use in lab experiments. It has a broad spectrum of activity against various bacterial strains, and it has a long half-life and high tissue penetration. However, 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is not effective against all bacterial strains, and it may not be suitable for all types of experiments. Additionally, the cost of this compound may be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound in combination with other antibiotics to enhance its antibacterial activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly, may provide valuable insights into its clinical use.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the reaction of 7-aminocephalosporanic acid with 4-methoxyphenylacetyl chloride and 3-methylbutylamine. The resulting product is then acetylated to form this compound. This process is carried out under controlled conditions to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
Flomoxef has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. Flomoxef has also been studied for its pharmacokinetics and pharmacodynamics, which have shown that it has a long half-life and high tissue penetration.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPNTAHVKNEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)
![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)
![(4S)-4-isopropyl-3-[(2-methoxypyridin-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5609706.png)
![2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol](/img/structure/B5609713.png)

![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![3,5-dichloro-N,4-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5609735.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5609744.png)

![4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5609754.png)
![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)